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molecular formula C7H11BrO3 B8652269 3-Bromopropyl 3-oxobutanoate CAS No. 88593-98-0

3-Bromopropyl 3-oxobutanoate

Cat. No. B8652269
M. Wt: 223.06 g/mol
InChI Key: KMOIUTFJKPNORM-UHFFFAOYSA-N
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Patent
US04472411

Procedure details

90 g of 3-bromopropanol was added to 8 g of sodium acetate, to which 59.8 g of diketene was added dropwise controlling the reaction mixture at 40°-50° C. The mixture was further stirred at room temperature for 3 hours. The reaciton mixture was poured into ice water containing a diluted aqueous sodium hydroxide solution. The mixture was extracted with dichloromethane and the dichloromethane layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was distilled off to obtain 102.6 g of 3-bromopropyl acetoacetate.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
59.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][OH:5].C([O-])(=O)C.[Na+].[CH2:11]=[C:12]1[O:16][C:14](=[O:15])[CH2:13]1.[OH-].[Na+]>>[C:14]([O:5][CH2:4][CH2:3][CH2:2][Br:1])(=[O:15])[CH2:13][C:12]([CH3:11])=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
59.8 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was further stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 40°-50° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the dichloromethane layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 102.6 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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